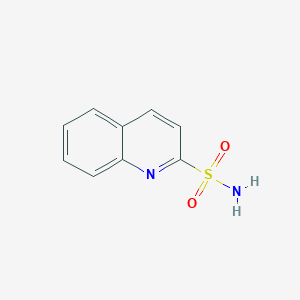

Quinoline-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

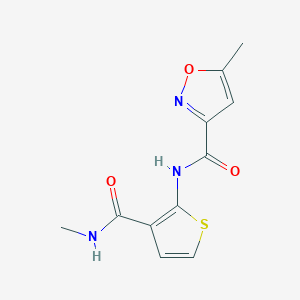

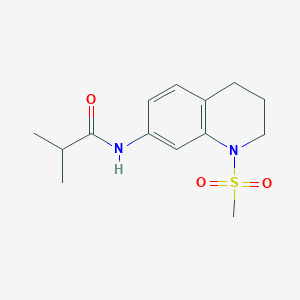

Quinoline-2-sulfonamide is a compound that contains a total of 23 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 sulfonamide .

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . A series of quinoline sulfonyl chloride derivatives, including quinoline sulfonamides with 2-substituted quinazolin-4 (3H)-ones, have been synthesized and characterized .

Molecular Structure Analysis

In the molecular structure of Quinoline-2-sulfonamide, the sulfamoyl -NH2 group is involved in intermolecular hydrogen bonding with the sulfonamide O and quinoline N atoms . In the crystal, molecules are linked into dimers via pairs of N-H⋯N hydrogen bonds, forming an R 2 2 (10) motif .

Chemical Reactions Analysis

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . The synthesis of quinoline derivatives through multicomponent reactions (MCRs) has emerged as an efficient and versatile strategy in organic synthesis .

Physical And Chemical Properties Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Anticancer Properties

Quinoline-2-sulfonamide derivatives have attracted attention as potential anticancer agents. For instance, compound 37, designed by Abdel-Wahab and colleagues, exhibits potent activity against breast, lung, and central nervous system (CNS) tumors . Further research in this area could lead to novel cancer therapies.

Neurotherapeutics

Quinoline–sulfonamides have been explored as multi-targeting neurotherapeutics. In particular, compounds like a5, a11, and a12 demonstrate promising inhibitory activity against enzymes such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These findings suggest potential applications in neurodegenerative diseases.

Medicinal Chemistry Research

Quinoline motifs serve as an indisputable pharmacophore due to their broad bioactivity spectrum. Researchers have harnessed numerous derivatives via efficient synthetic approaches, expanding the quinoline scaffold for drug development . Investigating further functionalized derivatives could yield valuable insights.

Drug Design and Development

Quinoline-2-sulfonamide derivatives offer a core template for drug design. Their structural diversity and bioactivity make them attractive candidates for developing novel therapeutic agents. Recent in vivo and in vitro screenings highlight their potential for future drug discovery .

Green Synthesis Approaches

Researchers have explored green synthetic methods for quinoline derivatives. For example, microwave-assisted regioselective modifications have been developed, emphasizing sustainable and efficient synthetic routes . Investigating greener approaches can enhance their practical applications.

Dendrimer-Like Ionic Liquids (ILs)

Quinoline-based dendrimer-like ILs have been synthesized and characterized. These novel materials hold promise for various applications, including catalysis, separation, and drug delivery .

Mechanism of Action

Target of Action

Quinoline-2-sulfonamide, a hybrid of quinoline and sulfonamide, has been found to target multiple enzymes and proteins. It has been shown to inhibit a variety of enzymes, receptors, and proteins, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER2), heat shock protein 90 (Hsp90), histone deacetylases (HDACs), topoisomerase, tyrosine kinases, and tubulin polymerization . Sulfonamides can target aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .

Mode of Action

Quinoline-2-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by Quinoline-2-sulfonamide leads to the inhibition of the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA growth and cell division or replication . This results in the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of sulfonamides, a group to which Quinoline-2-sulfonamide belongs, indicate that absorption from the gastrointestinal tract is rapid and almost complete (over 80% on average). Plasma levels reach their peak in 2–6 hours, while urinary levels start rising from 30 minutes following intake .

Result of Action

The result of Quinoline-2-sulfonamide’s action is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . In the context of cancer cells, Quinoline-2-sulfonamide hybrids have shown potential activity against various cancers like breast cancer, colon cancer, liver cancer, lung cancer, pancreas cancer, prostate cancer, stomach cancer, and renal cancer .

Future Directions

properties

IUPAC Name |

quinoline-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMKWAIIKFEUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-2-sulfonamide | |

CAS RN |

952651-45-5 |

Source

|

| Record name | quinoline-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)

![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)

![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)

![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)

![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)